

GSK878: A Novel-in-Class Antiretroviral Agent Targeting HIV-1 Capsid

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Compound of Interest

Compound Name: GSK878

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Abstract

GSK878 is a potent, novel small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).^{[1][2][3]} By binding to a conserved pocket on the mature CA hexamer, **GSK878** disrupts multiple essential steps in the viral lifecycle, exhibiting a dual mechanism of action that impacts both early and late stages of replication.^{[1][2]} Its high potency against a wide range of HIV-1 strains positions it as a significant lead compound in the development of new antiretroviral therapies. This technical guide provides a comprehensive overview of **GSK878**, including its mechanism of action, quantitative antiviral activity, resistance profile, and detailed experimental protocols for its characterization.

Mechanism of Action

GSK878 targets the HIV-1 capsid, a critical viral component involved in both the early and late phases of the viral replication cycle. The primary mechanism of **GSK878** involves binding to a highly conserved pocket at the interface of adjacent CA monomers within the mature capsid hexamer. This interaction has a dual consequence:

- **Early Stage Inhibition:** **GSK878** stabilizes the viral capsid, which paradoxically inhibits the proper disassembly (uncoating) of the viral core. This hyper-stabilization is thought to interfere with the timely release of the viral reverse transcription complex, ultimately blocking nuclear entry and integration of the viral DNA into the host genome. **GSK878** may also

competitively inhibit the binding of essential host factors, such as CPSF6 and NUP153, to the capsid, further disrupting nuclear import.

- Late Stage Inhibition: During the late stage of replication, **GSK878**'s interaction with CA monomers is believed to interfere with the proper assembly of new viral capsids. This leads to the formation of malformed or non-infectious virions, thus reducing the production of progeny virus.

The antiviral potency of **GSK878** is primarily attributed to its early-stage inhibitory activity.

Data Presentation

Table 1: In Vitro Antiviral Activity of GSK878 against HIV-1

Virus Strain/Cell Line	Assay Type	EC50 (nM)	CC50 (μM)	Therapeutic Index (TI)	Reference
HIV-1 Reporter Virus (NLRepRIuc-WT) in MT-2 cells	Luciferase Reporter Assay	0.039 ± 0.014	>20	>512,820	
Panel of 48 chimeric viruses with diverse CA sequences in MT-2 cells	Luciferase Reporter Assay	0.094 (mean)	Not Reported	Not Reported	
Laboratory-adapted HIV-1 strains	Not Specified	0.022 - 0.216	Not Reported	Not Reported	
HIV-189.6/VSV-G in JLTRG-R5 cells	GFP Reporter Assay	~0.25	Not Reported	Not Reported	

Table 2: GSK878 Resistance Profile

Capsid Mutation	Fold Change in EC50	Impact on Susceptibility	Reference
L56I	Significant	Reduced	
M66I	Greatest	Reduced	
Q67H	Significant	Reduced	
N74D	Significant	Reduced	
T107N	Significant	Reduced	
Q67H/N74D	Greatest	Reduced	
H87P	~2.1	Subtly Reduced	
P90A	~4.2	Subtly Reduced	

Experimental Protocols

In Vitro Antiviral Activity Assay in MT-2 Cells

This protocol is adapted from methodologies described for HIV-1 inhibitor testing using luciferase reporter viruses.

Objective: To determine the 50% effective concentration (EC50) of **GSK878** against an HIV-1 reporter virus.

Materials:

- MT-2 cells
- HIV-1 reporter virus (e.g., NLRepRluc-WT)
- **GSK878** compound
- Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates

- Luciferase assay reagent
- Luminometer

Procedure:

- Seed MT-2 cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of complete growth medium.
- Prepare serial dilutions of **GSK878** in complete growth medium.
- Add 50 μ L of the diluted **GSK878** to the appropriate wells. Include wells with no compound as a virus control and wells with cells only as a background control.
- Infect the cells by adding 50 μ L of HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence in each well using a luminometer.
- Calculate the percentage of inhibition for each **GSK878** concentration relative to the virus control.
- Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the **GSK878** concentration and fitting the data to a dose-response curve.

Quantification of HIV-1 Replication Intermediates by qPCR

This protocol is a generalized procedure based on descriptions of qPCR assays for HIV-1 replication.

Objective: To quantify the effect of **GSK878** on the levels of HIV-1 reverse transcripts, 2-LTR circles, and integrated provirus.

Materials:

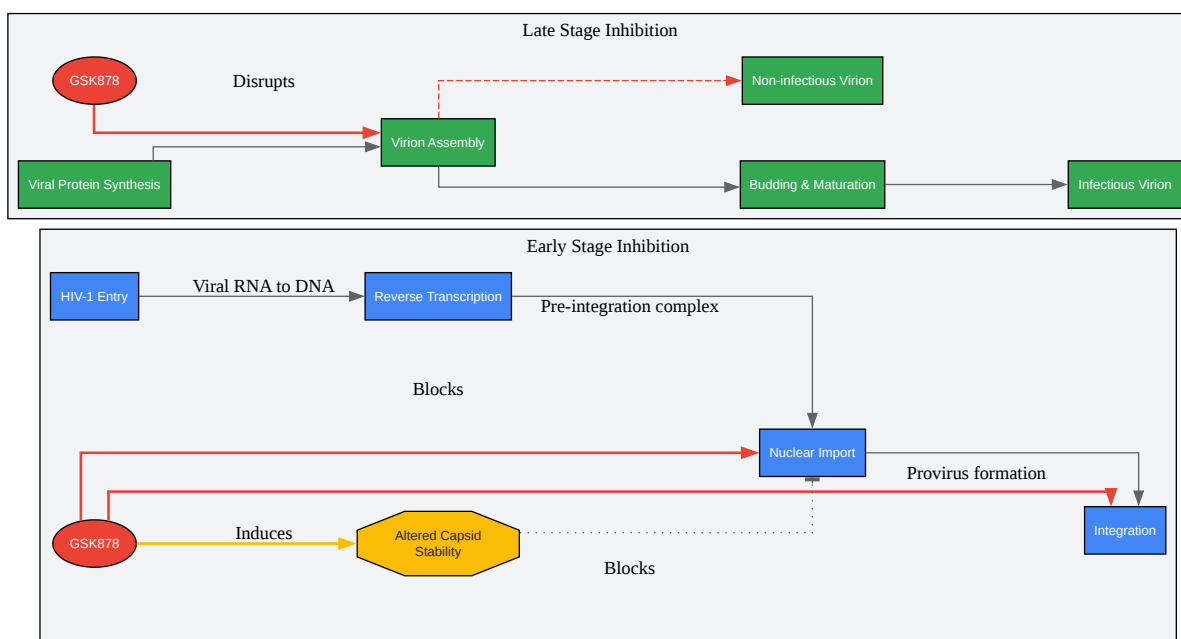
- Target cells (e.g., MT-2 cells)
- HIV-1 virus stock
- **GSK878** compound
- DNA extraction kit
- Primers and probes specific for:
 - HIV-1 late reverse transcripts (e.g., Gag)
 - 2-LTR circles
 - Integrated provirus (Alu-Gag PCR)
 - A housekeeping gene for normalization (e.g., GAPDH)
- qPCR master mix
- Real-time PCR instrument

Procedure:

- Infect target cells with HIV-1 in the presence of varying concentrations of **GSK878**.
- At different time points post-infection (e.g., 12h for reverse transcripts, 24h for 2-LTR circles, 48h for integrated provirus), harvest the cells.
- Extract total DNA from the cells using a commercial DNA extraction kit.
- Set up qPCR reactions for each target (reverse transcripts, 2-LTR circles, integrated provirus, and housekeeping gene) using specific primers and probes.
- Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

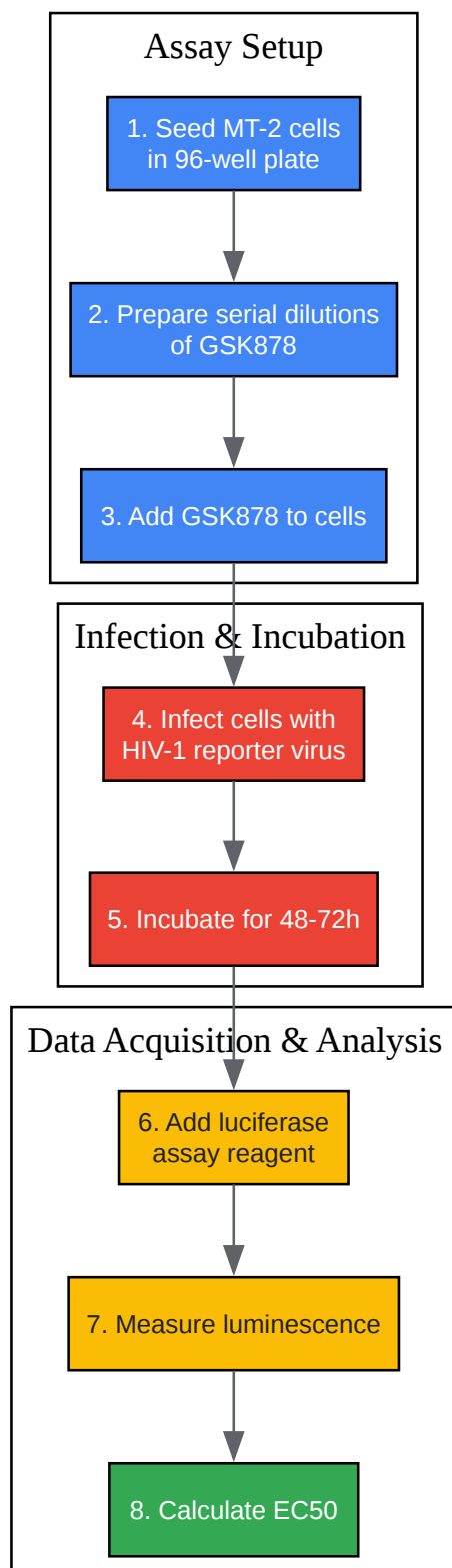
- Analyze the qPCR data to determine the relative copy number of each viral DNA species, normalized to the housekeeping gene.
- Compare the levels of each replication intermediate in **GSK878**-treated cells to untreated control cells to determine the inhibitory effect.

Mandatory Visualizations



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Caption: Mechanism of action of **GSK878** on the HIV-1 replication cycle.



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Caption: Experimental workflow for the in vitro antiviral activity assay.

Conclusion

GSK878 represents a promising step forward in the development of novel antiretroviral agents targeting the HIV-1 capsid. Its high potency and dual mechanism of action make it a valuable tool for studying the intricacies of the HIV-1 replication cycle. Although its clinical development was halted due to unfavorable preclinical toxicology, the insights gained from **GSK878** continue to inform the design and development of next-generation capsid inhibitors for the treatment of HIV-1 infection. Further research into analogs of **GSK878** may yield compounds with improved safety profiles, potentially leading to new therapeutic options for individuals living with HIV.

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